[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
Description
Properties
IUPAC Name |
[5-(3-chloro-2-methylphenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXQZNFEJIIPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Friedel-Crafts Alkylation for Aryl Group Introduction
The 3-chloro-2-methylphenyl substituent is introduced via Friedel-Crafts alkylation , leveraging the electrophilic nature of the furan ring. A representative protocol involves:
- Reagents : 2-Methylfuran, 3-chloro-2-methylbenzyl chloride, anhydrous AlCl₃ (Lewis acid).
- Conditions : Reflux in dichloromethane at 40–50°C for 12–16 hours.
- Mechanism : AlCl₃ generates a carbocation from 3-chloro-2-methylbenzyl chloride, which attacks the electron-rich C5 position of 2-methylfuran.
- Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Table 1: Optimization of Friedel-Crafts Alkylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 40 | 68 |
| FeCl₃ | Toluene | 60 | 52 |
| BF₃·Et₂O | CH₃CN | 25 | 45 |
AlCl₃ in dichloromethane provides optimal yields due to superior carbocation stabilization.
Paal-Knorr Furan Synthesis with Pre-Functionalized Components
An alternative route employs the Paal-Knorr reaction to construct the furan ring from a 1,4-diketone precursor already bearing the 3-chloro-2-methylphenyl group:
- Synthesis of 1-(3-Chloro-2-methylphenyl)-2,5-hexanedione :
- Cyclization to Furan :
- Hydroxymethylation :
This method ensures regioselectivity but requires careful handling of moisture-sensitive intermediates.
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling enables modular assembly of the furan-aryl scaffold:
- Preparation of 5-Bromofuran-2-methanol :
- Coupling with 3-Chloro-2-methylphenylboronic Acid :
Table 2: Cross-Coupling Catalyst Screening
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 74 |
| Pd(OAc)₂ | SPhos | 68 |
| PdCl₂(dppf) | XPhos | 71 |
Pd(PPh₃)₄ offers a balance of cost and efficiency for large-scale synthesis.
Comparative Analysis of Methods
Yield and Scalability
Industrial-Scale Optimization
Continuous Flow Synthesis
Adoption of continuous flow reactors reduces reaction times and improves safety:
Solvent Recycling
Dichloromethane from Friedel-Crafts reactions is recovered via distillation (95% efficiency), reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research investigates its potential as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
The compound belongs to a class of substituted furanmethanols, which are pivotal in pharmaceuticals, agrochemicals, and bio-based materials. Below is a detailed comparison with structurally analogous compounds:
Structural Isomers and Positional Effects
Key Observations :
- Positional isomerism of the chloro group (2-, 3-, or 4-position) significantly alters electronic and steric profiles.
- All three isomers share identical molecular formulas and masses, underscoring the necessity of advanced analytical techniques (e.g., HRMS, NMR) for differentiation .
Functional Group Variations
Key Observations :
- The hydroxymethyl group in the target compound enables oxidation to carboxylic acids, similar to [5-(hydroxymethyl)furan-2-yl]methanol, which is enzymatically oxidized to FDCA—a renewable polymer precursor . However, the bulky 3-chloro-2-methylphenyl group may impede such enzymatic transformations due to steric effects.
- Replacement of -CH₂OH with an acrylamide group (as in ) introduces biological activity, highlighting the role of functional groups in determining application scope .
Reactivity in Acetalization/Etherification
Furanmethanols are prone to acetalization or etherification under acidic conditions. For example:
- HMF derivatives (e.g., (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol) form cyclic acetals with ethylene glycol, useful as biofuel additives .
- Etherification byproducts (e.g., 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde) are common in HMF derivatization but less reported for chloro-substituted analogs like the target compound .
Biological Activity
The compound [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a noteworthy organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a furan ring substituted with a chlorinated aromatic group and a hydroxymethyl functional group. The furan moiety contributes to its reactivity and biological interactions, while the chlorinated phenyl group enhances lipophilicity, potentially affecting its bioactivity.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
- Radical Scavenging : It exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress.
- Pathogen Interaction : The presence of halogen substituents may enhance its antimicrobial activity against various pathogens.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Compounds with similar structures have shown efficacy against bacteria and fungi. For example, studies have demonstrated that furan derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. Its ability to scavenge free radicals plays a crucial role in cellular protection.
Anticancer Potential
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting cell proliferation. The furan ring structure is often associated with the modulation of cancer-related pathways.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antimicrobial effects of furan derivatives highlighted that this compound showed significant inhibition against common pathogens, indicating its potential as a therapeutic agent in treating infections .
- Antioxidant Evaluation : Research utilizing DPPH and ABTS assays confirmed the compound's ability to act as an effective radical scavenger, suggesting its utility in formulations aimed at oxidative stress-related conditions .
- Anticancer Activity : Computational studies have predicted that this compound may interact with multiple targets involved in cancer progression, warranting further investigation into its anticancer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
